

Investigating the Anti-Proliferative Effects of ML364: A Technical Guide

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Compound of Interest		
Compound Name:	ML364	
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Abstract

ML364 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 2 (USP2), a deubiquitinase implicated in the stabilization of key proteins involved in cell cycle progression and survival. This technical guide provides an in-depth overview of the anti-proliferative effects of **ML364**, detailing its mechanism of action, impact on cellular signaling pathways, and methodologies for its investigation. Quantitative data from key experiments are summarized, and detailed protocols are provided to facilitate further research and drug development efforts in oncology.

Introduction

The ubiquitin-proteasome system is a critical regulator of protein homeostasis, and its dysregulation is a hallmark of many human diseases, including cancer. Deubiquitinating enzymes (DUBs) play a crucial role in this system by removing ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation. Ubiquitin-Specific Protease 2 (USP2) has emerged as a significant therapeutic target due to its role in stabilizing oncoproteins such as Cyclin D1 and Survivin.[1][2] ML364 has been identified as a selective inhibitor of USP2, demonstrating anti-proliferative activity in various cancer cell lines.[3] This guide explores the molecular basis of ML364's effects and provides the necessary technical information for its study.



Mechanism of Action

ML364 exerts its anti-proliferative effects primarily through the direct inhibition of the catalytic activity of USP2.[1] **ML364** has a reported IC50 of 1.1 μ M in a biochemical assay for USP2 inhibition.[1][3] By binding to USP2, **ML364** prevents the deubiquitination of its downstream substrates. This leads to their increased ubiquitination and subsequent degradation by the proteasome.

Two key substrates of USP2 that are central to the anti-proliferative effects of ML364 are:

- Cyclin D1: A critical regulator of the G1 to S phase transition in the cell cycle. Its degradation leads to cell cycle arrest.[1][4]
- Survivin: A member of the inhibitor of apoptosis (IAP) family of proteins. Its downregulation sensitizes cancer cells to apoptosis.[2]

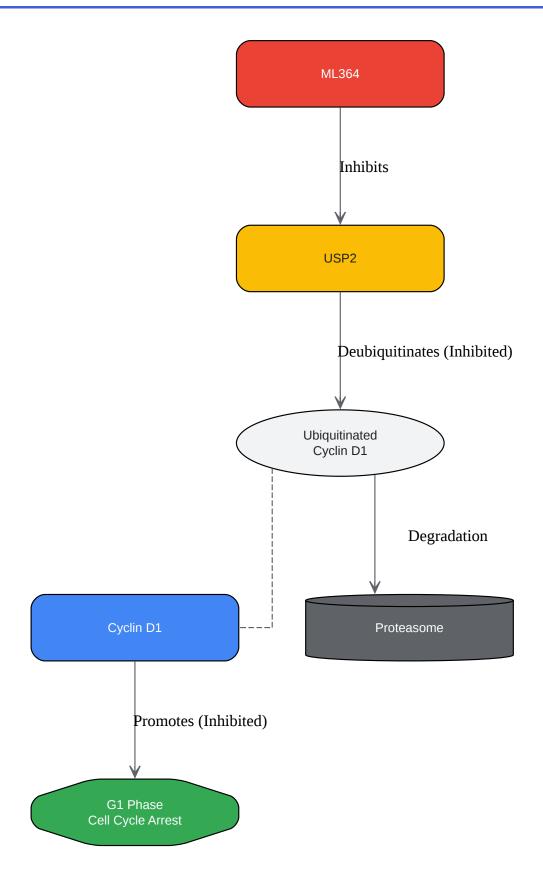
Signaling Pathways Affected by ML364

The inhibition of USP2 by **ML364** triggers a cascade of events within cellular signaling pathways, primarily impacting cell cycle regulation and apoptosis.

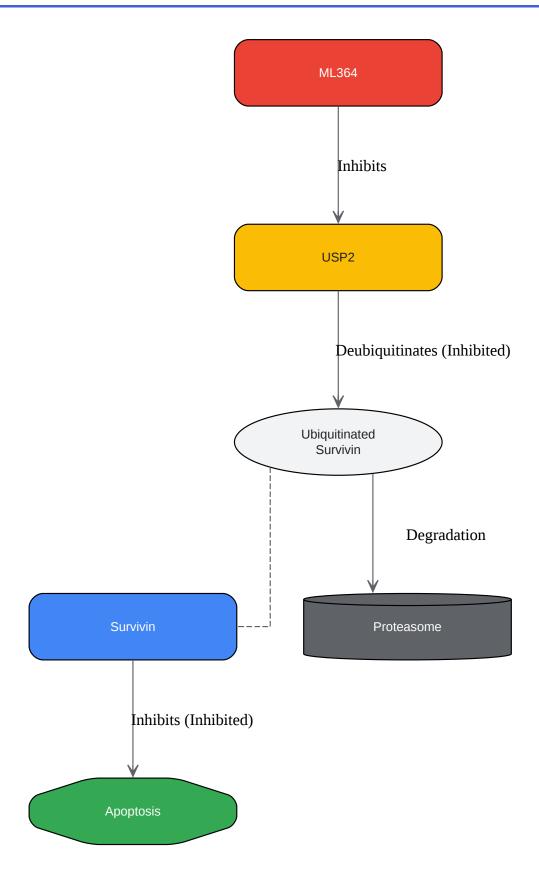
USP2-Cyclin D1 Signaling Pathway

ML364 treatment leads to the destabilization and degradation of Cyclin D1, a key regulator of cell cycle progression.[1] This occurs through the inhibition of USP2, which would normally remove ubiquitin tags from Cyclin D1, marking it for proteasomal degradation. The resulting decrease in Cyclin D1 levels leads to an arrest in the G1 phase of the cell cycle, thereby inhibiting cell proliferation.[4]

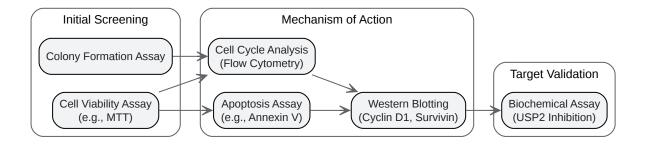












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